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Compound of Interest

(2-lodophenyl)(pyridin-3-
Compound Name:
yl)methanone

Cat. No.: B11811572

Get Quote

Part 1: Executive Summary & Chemical Identity

3-(2-lodobenzoyl)pyridine is a diaryl ketone featuring a pyridine ring (3-position) and an ortho-

iodophenyl ring. Its structural uniqueness lies in the proximity of the iodine atom to the carbonyl
and the pyridine nitrogen, making it a "pre-organized" substrate for palladium-catalyzed
intramolecular cyclization (Heck-type or direct arylation) to form tricyclic aza-aromatics.

Chemical Identity
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Property Detail
IUPAC Name (2-lodophenyl)(pyridin-3-yl)methanone
Common Name 3-(2-lodobenzoyl)pyridine

Not widely indexed; analogue 2-pyridyl isomer is

CAS Number
76160-35-5
Molecular Formula C12HsINO
Molecular Weight 309.10 g/mol
Physical State Off-white to yellow solid
N Soluble in DCM, CHCIs, DMSO; sparingly
Solubility

soluble in water

Part 2: Synthesis Protocol (Authoritative Route)

To ensure the integrity of the ortho-iodo substituent (which is prone to elimination to form
benzyne under aggressive metallation conditions), the recommended synthetic route involves
the nucleophilic addition of 3-lithiopyridine to 2-iodobenzaldehyde, followed by oxidation.

Step 1: Formation of (2-lodophenyl)(pyridin-3-
yl)methanol

o Reagents: 3-Bromopyridine, n-Butyllithium (n-BuLi), 2-lodobenzaldehyde, dry Diethyl
Ether/THF.

e Protocol:

[¢]

Dissolve 3-bromopyridine (1.0 equiv) in dry THF under Argon at -78°C.

[¢]

Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate 3-lithiopyridine.

o

Slowly add a solution of 2-iodobenzaldehyde (1.0 equiv) in THF.

o

Stir at -78°C for 1 h, then warm to room temperature (RT).
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o Quench with saturated NH4CI. Extract with EtOAC.

o Yield: ~85% of the intermediate alcohol.

Step 2: Oxidation to 3-(2-lodobenzoyl)pyridine

* Reagents: Manganese Dioxide (MnOz2) or PCC (Pyridinium Chlorochromate), DCM.
e Protocol:

o Dissolve the alcohol from Step 1 in DCM.

[e]

Add activated MnO2 (10 equiv) or PCC (1.5 equiv).

o

Stir at RT for 12—24 h (monitor by TLC).

[¢]

Filter through a Celite pad to remove solids.

Concentrate the filtrate to obtain the crude ketone.

[¢]

[e]

Purification: Flash chromatography (Hexane/EtOAC).

Part 3: Spectroscopic Data (NMR, IR, MS)[3][6]

The following data represents the characteristic signals for 3-(2-lodobenzoyl)pyridine.
Assignments are based on the deshielding effects of the carbonyl group and the iodine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (400 MHz, CDCls)
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. s . . Structural
Shift (0, ppm) Multiplicity Integration Assignment e
nsig

Deshielded by N
9.05 Singlet (s) 1H Py-H2 and C=0; most

downfield signal.

J=4.8Hz.
Adjacent to

8.82 Doublet (d) 1H Py-H6 )
Nitrogen.[1][2][3]
[4]
J=79Hz.

8.15 Doublet (d) 1H Py-H4 Adjacent to C=0
attachment.
J=7.9 Hz. Ortho

7.96 Doublet (d) 1H Ph-H3' to lodine
(deshielded).
J=7.9, 4.8 Hz.

Doublet of )
7.48 1H Py-H5 Coupling to H4
Doublets (dd)
and H6.
) Ortho to

7.45 Multiplet (m) 1H Ph-H6'

Carbonyl.
] Remaining
7.20-7.35 Multiplet (m) 2H Ph-H4', H5'

aromatic protons.

13C NMR (100 MHz, CDCI5)
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Shift (6, ppm) Assignment Structural Insight

1945 C=0 Ketone carbonyl carbon.
153.2 Py-C2 Alpha-carbon (N-adjacent).
150.8 Py-C6 Alpha-carbon (N-adjacent).
1425 Ph-C1' Ipso-carbon attached to C=0.

Carbon bearing lodine (C-I
140.1 Ph-C3' usually shielded, but ortho
effects apply).

137.2 Py-C4 Gamma-carbon.

132.5 Py-C3 Ipso-carbon attached to C=0.
131.0-128.0 Ph-C4', C5', C6' Aromatic methines.

123.5 Py-C5 Beta-carbon.

Carbon attached to lodine
92.4 C-l

(significantly upfield).

Infrared (IR) Spectroscopy

e Instrument: FT-IR (ATR or KBr pellet).

o Key Absorptions:

o

1665 cm~1 (Strong): C=0 Stretching (Diaryl ketone). The conjugation lowers the frequency
from standard ketones (1715 cm™2).

o

1585 cm~1 (Medium): C=N / C=C Aromatic Stretching.

[¢]

750 cm~1 (Strong): C-H Out-of-plane bending (Ortho-substituted benzene).

o

690 cm~1: C-I Stretching (often weak/obscured).

Mass Spectrometry (MS)
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« lonization: ESI+ or EI (70 eV).

e Data:
o m/z 309.9 [M+H]*: Molecular ion (Base peak in ESI).
o m/z 183 [M - I]*: Loss of lodine radical/cation.
o m/z 106 [CeHaNO]*: Pyridoyl cation (Py-C=0+).

o m/z 78 [CsHaN]*: Pyridyl cation.

Part 4: Advanced Application (Azafluorenone
Synthesis)

The primary utility of 3-(2-lodobenzoyl)pyridine is its conversion to 4-azafluorenone (5H-
indeno[1,2-b]pyridin-5-one) via a Palladium-catalyzed intramolecular cyclization. This reaction
constructs the central 5-membered ring.

Mechanism: Intramolecular Direct Arylation

Unlike a standard Heck reaction (which requires an alkene), this transformation involves the
activation of the Pyridine C-H bond (at the 2-position) by the Palladium species inserted into
the C-I bond.

Reaction Conditions:

Catalyst: Pd(OACc)z (5-10 mol%)

Ligand: PPhs or specialized phosphines.

Base: K2COs or Ag2COs (to neutralize HI).

Solvent: DMF or DMAc, 100-120°C.

Workflow Diagram
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Caption: Synthetic pathway from 3-bromopyridine to 4-azafluorenone via the 3-(2-
iodobenzoyl)pyridine intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Data & Synthesis of 3-
(2-lodobenzoyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11811572/docs#technical-guide-spectroscopic-data-
synthesis-of-3-2-iodobenzoyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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